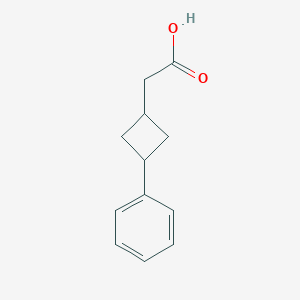

2-(3-Phenylcyclobutyl)acetic acid

Description

2-(3-Phenylcyclobutyl)acetic acid is a cyclobutane-ring-containing derivative of phenylacetic acid. Its structure comprises a cyclobutane ring substituted with a phenyl group at position 3 and an acetic acid moiety at position 2.

Properties

IUPAC Name |

2-(3-phenylcyclobutyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIVKTBRLNDZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylcyclobutyl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol . This reaction yields the cyclobutyl ring, which is then further functionalized to introduce the phenyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

2-(3-Phenylcyclobutyl)acetic acid has been identified as a potential candidate for the development of novel therapeutic agents. Its structural similarity to known compounds suggests it may exhibit significant biological activity. Research indicates that derivatives of cyclobutane carboxylic acids, including this compound, have shown anti-inflammatory and antidepressant properties .

Neuroprotective Effects

The compound is being investigated for its neuroprotective effects, particularly in the context of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have suggested that cyclobutane derivatives can improve cognitive functions and provide protective effects against neuronal damage .

Biological Research

Buffering Agent in Cell Cultures

this compound serves as a non-ionic organic buffering agent in cell culture applications. It maintains pH stability within the range of 6 to 8.5, which is critical for various biological assays and experiments . This property makes it valuable in laboratory settings where precise pH control is required.

Experimental Studies

In experimental settings, this compound has been used to explore its effects on cellular mechanisms. For instance, studies investigating its influence on cellular signaling pathways have shown promising results, indicating potential roles in modulating inflammatory responses and cell survival .

Comparative Analysis of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Development of neuroprotective drugs | Exhibits anti-inflammatory and antidepressant effects |

| Biological Research | Buffering agent in cell cultures | Maintains pH stability critical for cellular assays |

| Experimental Studies | Investigating cellular mechanisms | Modulates inflammatory responses |

Case Study 1: Neuroprotective Research

A study conducted on the effects of this compound on neuronal cells demonstrated that the compound significantly reduced oxidative stress markers and improved cell viability in models of neurodegeneration. The findings suggest its potential utility in treating conditions characterized by neuronal loss.

Case Study 2: Buffering Applications

In a laboratory experiment aimed at optimizing cell culture conditions for mammalian cells, this compound was utilized as a buffering agent. The results indicated that it effectively maintained pH levels conducive to cell growth, outperforming traditional buffers under specific conditions.

Mechanism of Action

The mechanism of action of 2-(3-Phenylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins involved in inflammatory pathways, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

2-(3-Methylcyclobutyl)acetic Acid

- Molecular Formula : C₇H₁₂O₂

- Key Features : A methyl group replaces the phenyl substituent on the cyclobutane.

- Computational studies predict a collision cross-section of 90.2 Ų, indicating moderate molecular volume .

{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid

- Molecular Formula : C₁₃H₁₃F₃O₂

- Key Features : A trifluoromethyl (-CF₃) group is attached to the phenyl ring.

- Impact: The electron-withdrawing -CF₃ group increases lipophilicity (logP ≈ 2.8) and metabolic stability. The monoisotopic mass is 258.0868 Da .

- Applications : Likely used in medicinal chemistry for targeting hydrophobic binding pockets.

2-(3,3-Difluorocyclobutyl)acetic Acid

- Molecular Formula : C₆H₈F₂O₂

- Key Features : Two fluorine atoms on the cyclobutane ring.

- Impact : Fluorination enhances electronegativity and may improve bioavailability. Molecular weight: 150.12 g/mol .

Variations on the Aromatic Ring

2-(3-Bromo-4-methoxyphenyl)acetic Acid

- Molecular Formula : C₉H₉BrO₃

- Key Features : Bromine (electron-withdrawing) and methoxy (electron-donating) groups on the phenyl ring.

- Impact : The bromine substituent increases molecular weight (257.07 g/mol) and polarizability. Crystal structure analysis reveals a dihedral angle of 78.15° between the acetic acid group and the aromatic ring, influencing hydrogen-bonding patterns (R₂²(8) dimer motif) .

- Applications : Intermediate in synthesizing natural products like Combretastatin A-4 .

2-(3-(3-Chlorophenyl)cyclobutyl)acetic Acid

- Molecular Formula : C₁₂H₁₃ClO₂

- Key Features : Chlorine substituent on the phenyl ring.

- Impact : Chlorine’s electronegativity (Pauling scale: 3.0) may enhance halogen bonding. Molecular weight: 224.68 g/mol .

Functional Group Modifications

2-Amino-2-cyclobutyl-2-phenylacetic Acid

- Molecular Formula: C₁₂H₁₅NO₂

- Key Features: An amino (-NH₂) group replaces the carboxylic acid.

- CAS: 207986-28-5 .

- Applications : Possible use in peptide mimetics or chiral catalysts.

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Molecular Formula : C₁₉H₂₄O₃S

- Key Features : Benzofuran core with cyclohexyl and isopropylsulfanyl groups.

- Impact : The sulfanyl group (-S-) participates in hydrogen bonding (O—H⋯O dimers) and stabilizes crystal packing via C—H⋯π interactions. Molecular weight: 332.44 g/mol .

Biological Activity

2-(3-Phenylcyclobutyl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutyl group attached to a phenyl ring, which may influence its biological properties. The compound can undergo hydrolysis to release the active acid form, interacting with various biological targets such as enzymes and receptors.

The mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory pathways.

- Receptor Interaction : It could interact with receptors involved in pain and inflammation, potentially leading to analgesic and anti-inflammatory effects .

Anti-inflammatory Properties

Research indicates that derivatives of cyclobutane carboxylic acids, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that related compounds showed effectiveness in reducing inflammation in various models .

Case Studies

- Anti-inflammatory Effects : In a controlled study involving cyclobutane derivatives, compounds similar to this compound were shown to reduce inflammation markers in animal models. This supports the hypothesis that this class of compounds may have therapeutic applications in treating inflammatory diseases .

- Antimicrobial Efficacy : A comparative analysis of various acetic acid derivatives demonstrated that certain structural modifications enhance antimicrobial potency. While direct studies on this compound are sparse, the findings suggest potential for further exploration in antimicrobial applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| Ethyl Acetate | Moderate | Low | Common solvent; simpler structure |

| Methyl Butyrate | Low | Low | Lacks phenyl and cyclobutyl groups |

| This compound | Potentially High | High | Unique structure; promising properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.